(R)-tert-Butyl 3-bromopiperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-bromopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-bromopiperidine-1-carboxylate typically involves the bromination of piperidine derivatives. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the 3-position of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-bromopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can introduce additional functional groups to the molecule, potentially enhancing its reactivity and applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with Pd/C can produce the de-brominated piperidine.
Scientific Research Applications
®-tert-Butyl 3-bromopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-bromopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom can facilitate binding interactions or be replaced with other functional groups to enhance activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-chloropiperidine-1-carboxylate
- tert-Butyl 3-fluoropiperidine-1-carboxylate
- tert-Butyl 3-iodopiperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-bromopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different reactivity and binding properties, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
tert-butyl (3R)-3-bromopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDHDNCZHPAJK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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